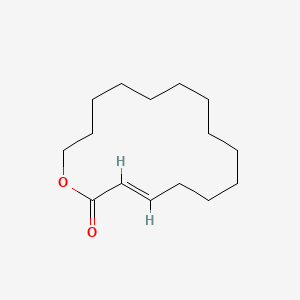

Oxacyclohexadecen-2-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

34902-57-3 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(3Z)-1-oxacyclohexadec-3-en-2-one |

InChI |

InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h11,13H,1-10,12,14H2/b13-11- |

InChI Key |

KHLFMZDGADSQGR-QBFSEMIESA-N |

SMILES |

C1CCCCCCOC(=O)C=CCCCCC1 |

Isomeric SMILES |

C1CCCCCCOC(=O)/C=C\CCCCC1 |

Canonical SMILES |

C1CCCCCCOC(=O)C=CCCCCC1 |

Other CAS No. |

34902-57-3 |

Pictograms |

Environmental Hazard |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of Scent: An In-depth Technical Guide to the History of Synthetic Musk Development

For Researchers, Scientists, and Drug Development Professionals

The development of synthetic musks represents a significant chapter in the history of fragrance chemistry, driven by the need to find ethical, sustainable, and cost-effective alternatives to natural musk derived from the musk deer. This technical guide provides a comprehensive overview of the key milestones, chemical classes, and experimental methodologies that have shaped the landscape of synthetic musk chemistry.

A New Era in Fragrance: The Accidental Discovery of Nitro-Musks

The journey into synthetic musks began unexpectedly in 1888 when Albert Baur, while attempting to develop a more effective form of trinitrotoluene (TNT), synthesized the first artificial musk.[1][2][3] This serendipitous discovery of what would be later known as "Musk Baur" opened the door to the first class of synthetic musks: the nitro-musks. These nitrated aromatic compounds, while not structurally related to natural musk, elicited a similar olfactory response and were significantly cheaper to produce.[2]

The most notable of this class, Musk Ketone , was synthesized in 1894 and became a cornerstone of the perfume industry for its powerful and persistent sweet, powdery, musky scent.[2][4] The odor of nitro-musks is believed to be dependent on the symmetrical arrangement of the nitro groups on the aromatic ring.[1][3] However, due to concerns about their potential toxicity, photochemical reactivity, and instability in alkaline media, the use of nitro-musks has been heavily restricted.[1][5]

The Rise of Safer Alternatives: Polycyclic and Macrocyclic Musks

The limitations of nitro-musks spurred the development of new classes of synthetic musks. The mid-20th century saw the emergence of polycyclic musks (PCMs) , which are characterized by their complex, interconnected ring structures.[5][6] Two of the most commercially successful PCMs are Galaxolide and Tonalide .[5][6] These compounds offered good stability and a clean, musky odor, making them ubiquitous in laundry detergents and other consumer products.[1] However, concerns about their bioaccumulation and environmental persistence have also led to scrutiny and some restrictions on their use.[5][7]

In a parallel development, chemists began to unravel the structure of natural musk compounds. In 1926, Leopold Ruzicka elucidated the macrocyclic ketone structures of muscone (B1676871) (from musk deer) and civetone (B1203174) (from the civet cat), a discovery for which he was awarded the Nobel Prize in Chemistry in 1939.[1][2][8] This groundbreaking work provided a blueprint for the synthesis of macrocyclic musks (MCMs) , which are structurally most similar to their natural counterparts.[5] Early synthetic routes to these large-ring structures were challenging and expensive, limiting their widespread use until the late 1990s.[1] The advent of new synthetic methods, particularly ring-closing metathesis (RCM), has since made the production of macrocyclic musks more efficient and economically viable.[9]

The Fourth Wave: Alicyclic Musks and the Quest for Biodegradability

The most recent class of synthetic musks to emerge is the alicyclic musks . These compounds were designed with improved biodegradability to address the environmental concerns associated with older classes of musks.[5] Helvetolide , introduced in 1990, was the first commercially successful alicyclic musk and is characterized by a linear structure with a fruity, pear-like musk odor.[2][3][4]

Quantitative Data on Key Synthetic Musks

The following table summarizes key quantitative data for representative compounds from each class of synthetic musks.

| Compound Name | Class | Year of Discovery/Introduction | Odor Threshold (ng/L air) | Annual Production Volume (approx. tons) |

| Musk Ketone | Nitro-musk | 1894 | 0.1 | Declined significantly; 61 tons used in Europe in 1995 |

| Galaxolide | Polycyclic | 1962 | ≤ 1 | High; 1482 tons used in Europe in 1995 |

| Tonalide | Polycyclic | 1950s | Low | High; 585 tons used in Europe in 1995 |

| Muscone (natural) | Macrocyclic | (structure elucidated 1926) | 61 ppb (in water) | N/A (natural source) |

| Exaltolide | Macrocyclic | (synthesis optimized later) | 12% of population anosmic | >200 |

| Helvetolide | Alicyclic | 1990 | 1.1 | Growing |

| Romandolide | Alicyclic | 2000 | 0.4 | Growing |

Experimental Protocols

Synthesis of Musk Ketone

The synthesis of Musk Ketone is a three-step process involving two Friedel-Crafts reactions followed by nitration.

Step 1: Friedel-Crafts Alkylation of m-xylene (B151644)

-

In a 250 mL two-neck round-bottomed flask equipped with a dropping funnel and a reflux condenser with an HCl gas trap, charge 40 mL of m-xylene and 2 g of anhydrous FeCl₃.

-

Slowly add 50 mL of tert-butyl chloride through the dropping funnel while stirring.

-

After the addition is complete, continue stirring at room temperature for one hour.

-

The resulting product is tert-butyl-3,5-dimethylbenzene.

Step 2: Friedel-Crafts Acylation

-

In a 250 mL two-neck round-bottomed flask equipped with a dropping funnel and a reflux condenser with an HCl gas trap, add 150 mL of chloroform (B151607) and 35 g of AlCl₃.

-

Stir the mixture magnetically and cool it in an ice-salt bath.

-

Slowly drop in 32.5 g of tert-butyl-3,5-dimethylbenzene over approximately one hour.

-

After the addition, stir the mixture at room temperature for an additional hour.

-

Pour the red mixture into a beaker containing 150-200 g of ice and 30 mL of hydrochloric acid and stir until the red color disappears. The product is 4-tert-butyl-2,6-dimethylacetophenone.

Step 3: Dinitration

-

In a 100 mL three-neck round-bottomed flask equipped with a dropping funnel, a reflux condenser, and a thermometer, charge 2 g of 4-tert-butyl-2,6-dimethylacetophenone and 12 mL of fuming H₂SO₄.

-

Stir magnetically and slowly add 8 mL of fuming nitric acid through the dropping funnel.

-

After the addition, heat the mixture on a steam bath for 15 minutes.

-

Pour the mixture over approximately 150 g of ice and mix well.

-

Allow the product to separate, then filter the solid by suction and wash it with cold water.

-

The crude product can be recrystallized from methanol (B129727) to yield pure Musk Ketone.[9]

Synthesis of Macrocyclic Musks via Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful tool for the synthesis of macrocyclic musks. A general procedure is as follows:

-

Dissolve the appropriate diene precursor in an anhydrous solvent (e.g., dichloromethane) to a final concentration of approximately 2.5 mM.

-

Add a Grubbs-generation catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to reflux (e.g., 45-80 °C) and stir for a specified time (e.g., 12-21 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by adding a few drops of ethyl vinyl ether.

-

Remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired macrocyclic olefin.

-

If a saturated macrocycle is desired, the resulting unsaturated macrocycle can be hydrogenated in a subsequent step using a catalyst such as Palladium on carbon (Pd/C).[9]

Olfactory Signaling Pathway and Experimental Workflows

The perception of musk odor is initiated by the binding of musk molecules to specific G-protein coupled receptors (GPCRs) in the olfactory sensory neurons.[2][8][10] Several human odorant receptors have been identified as responding to musks, including OR5AN1, OR1N2, and OR5A2.[1][5][11] The activation of these receptors triggers a downstream signaling cascade, leading to the perception of the characteristic musk scent.

Caption: Olfactory signaling pathway for musk odor perception.

The following diagram illustrates a typical workflow for an in vitro odorant receptor activation assay, a key experiment to determine which receptors are activated by specific musk compounds.

Caption: Experimental workflow for an odorant receptor activation assay.

References

- 1. An odorant receptor that senses four classes of musk compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 3. Synthetic musk - Wikipedia [en.wikipedia.org]

- 4. publisherspanel.com [publisherspanel.com]

- 5. The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianscientist.com [asianscientist.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pnas.org [pnas.org]

The Scent of Discovery: An In-depth Technical Guide to Macrocyclic Lactone Musks

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological perception of macrocyclic lactone musks. From the pioneering work of early 20th-century chemists to modern mechanistic insights, this document details the key scientific milestones, experimental methodologies, and quantitative data that have shaped our understanding of this vital class of fragrance compounds.

A Century of Scent: The Historical Discovery of Macrocyclic Musks

The journey to understand and synthesize macrocyclic musks is a story of challenging chemical dogma and meticulous scientific investigation. For centuries, the alluring scent of musk was sourced from the glandular secretions of the male musk deer (Moschus moschiferus), a practice that was both costly and ethically fraught. The quest for a synthetic alternative spurred significant advancements in organic chemistry.

A pivotal moment arrived in the 1920s with the work of Croatian chemist Leopold Ružička. At the time, it was widely believed that rings containing more than eight carbon atoms were too unstable to exist. Ružička's groundbreaking research on the natural musk odorants, muscone (B1676871) and civetone, shattered this belief. Through painstaking chemical degradation and analysis, he elucidated their novel macrocyclic structures in 1926, revealing 15- and 17-membered rings, respectively.[1][2] This discovery, which contributed to his Nobel Prize in Chemistry in 1939, opened up a new field of macrocyclic chemistry and laid the groundwork for the synthetic musk industry.[2]

Following Ružička's structural revelations, the race to synthesize these and other macrocyclic compounds began. In the United States, Wallace Carothers, a brilliant organic chemist at DuPont, was also exploring the world of large molecules, leading to the development of nylon and the first synthetic musk, Astrotone. While his primary focus was on polymers, his work on polyesters and their depolymerization to form macrocyclic lactones was a significant contribution to the field.

The first commercially viable syntheses of macrocyclic musks were developed by Max Stoll and his colleagues. Their work on the synthesis of ambrettolide, a macrocyclic lactone found in ambrette seed oil, provided a more accessible route to these valuable fragrance ingredients.

The timeline below highlights the key milestones in the discovery and development of macrocyclic lactone musks.

The Olfactory Profile: Quantitative Analysis of Musk Odor

The perceived scent of a macrocyclic lactone is determined by a combination of its molecular structure and its interaction with olfactory receptors. A key quantitative measure of a fragrance's potency is its odor detection threshold, the minimum concentration at which it can be detected by the human nose. The following table summarizes the odor detection thresholds and qualitative descriptions for several prominent macrocyclic lactone musks.

| Compound Name | Chemical Structure | Molecular Weight ( g/mol ) | Odor Detection Threshold | Odor Description |

| Ambrettolide | Oxacycloheptadec-10-en-2-one | 252.40 | Not specified | Soft, musky-lactonic with pear, litchi, rosy, and ambrette-like nuances.[3] |

| Exaltolide® | Pentadecanolide | 240.39 | 1 - 4 ppb | Intense, sweet, soft, skin-like, ambrette, floral, musky with cosmetic diffusion.[4][5][6] |

| Muscone | (R)-3-Methylcyclopentadecanone | 238.41 | 9.8 ppb | A very soft, sweet, musky odor with a warm animal tonality, reminiscent of natural Tonkin musk.[7][8][9] |

| Civetone | (Z)-Cycloheptadec-9-en-1-one | 250.44 | Becomes pleasant at extreme dilutions | Strong fecal and musky odor that becomes floral and sweet upon dilution.[10] |

From Nature to the Lab: Experimental Protocols

The isolation and synthesis of macrocyclic lactone musks involve a range of sophisticated chemical techniques. This section provides detailed methodologies for key experiments.

Isolation and Characterization of Natural Muscone

The following protocol outlines a typical procedure for the extraction and identification of muscone from natural musk, a method foundational to Ružička's initial discovery.

Protocol 1: Solvent Extraction and GC-MS Analysis of Muscone from Musk

1. Extraction:

-

Soxhlet Extraction:

-

Accurately weigh approximately 0.2 g of musk powder and place it into a cellulose (B213188) thimble.

-

Place the thimble into the main chamber of the Soxhlet extractor.

-

Add 150 mL of diethyl ether to the boiling flask.

-

Heat the solvent to reflux for 4-6 hours.

-

After extraction, allow the apparatus to cool.

-

-

Ultrasonic Extraction:

-

Accurately weigh approximately 0.2 g of musk powder and place it into a centrifuge tube.

-

Add 3 mL of diethyl ether to the tube.

-

Seal the tube and place it in an ultrasonic bath for 15 minutes.

-

Centrifuge the tube to pellet the solid material.

-

Carefully decant the supernatant (the ether extract) into a clean collection vessel.

-

2. Concentration and Preparation for Analysis:

-

Dry the ether extract over anhydrous sodium sulfate (B86663) and filter.

-

Concentrate the extract to near dryness using a rotary evaporator or a gentle stream of nitrogen.

-

Re-dissolve the residue in a minimal amount of a suitable volatile solvent (e.g., hexane (B92381) or diethyl ether) for GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

GC Conditions:

-

Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column, is commonly used.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the concentration.

-

Temperature Program: An initial temperature of around 80°C, ramped up to 280°C. A typical program might be: hold at 80°C for 1 min, increase to 245°C at 5°C/min, hold for 1 min, then increase to 280°C at 10°C/min and hold for 5 min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

-

Procedure:

-

Inject the prepared sample into the GC-MS system.

-

The mass spectrometer will generate a mass spectrum for the eluting compounds.

-

Identify muscone by its characteristic retention time and mass spectrum, which can be compared to a library spectrum or a pure standard.

-

Synthesis of Ambrettolide from Aleuritic Acid

The synthesis of ambrettolide from aleuritic acid, a component of shellac, is a classic example of macrocyclic lactone synthesis. The following is a representative multi-step protocol.

Protocol 2: A Multi-Step Synthesis of Ambrettolide

Step 1: Esterification of Aleuritic Acid

-

Dissolve threo-aleuritic acid in dry methanol (B129727) containing a catalytic amount of BF₃·Et₂O.

-

Reflux the mixture to yield methyl aleuritate.

Step 2: Acetonide Protection and Oxidation

-

Treat the methyl aleuritate with dry acetone (B3395972) containing concentrated sulfuric acid to form the acetonide.

-

Oxidize the protected compound with KMnO₄ in acetic acid to afford the corresponding half-ester.

Step 3: Reduction and Deprotection

-

Reduce the half-ester with lithium aluminum hydride (LAH) in dry THF.

-

Remove the acetonide protecting group by boiling with 10% H₂SO₄ to yield threo-isoaleuritic acid.

Step 4: Olefination

-

Treat the threo-isoaleuritic acid with imidazole, chlorodiphenyl phosphine, and iodine in 1,4-dioxane (B91453) to yield 16-hydroxy-(E)-7-hexadecenoic acid.

Step 5: Esterification and Macrolactonization

-

Esterify the product from Step 4 with methanol and BF₃·Et₂O to afford methyl 16-hydroxy-(E)-7-hexadecenoate.

-

Distill the methyl ester with MgCl₂·6H₂O to induce intramolecular transesterification (macrolactonization), yielding ambrettolide.

The Biology of Scent: Musk Odor Perception

The perception of musk odors is initiated by the interaction of macrocyclic lactone molecules with specific olfactory receptors (ORs) located on the surface of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a downstream signaling cascade that ultimately leads to the perception of scent in the brain.

For macrocyclic musks, the key human olfactory receptors identified are OR5AN1 and OR1A1 .[11] The binding of a musk odorant to one of these receptors induces a conformational change, activating an associated G-protein (specifically, the olfactory G-protein, Gαolf). This initiates a series of intracellular events, as depicted in the signaling pathway diagram below.

Experimental Workflow for Olfactory Receptor Deorphanization

Identifying the specific olfactory receptors that respond to a given odorant, a process known as deorphanization, is a critical step in understanding the biology of scent. A common experimental workflow involves the heterologous expression of olfactory receptors in cultured cells, followed by a functional assay to measure receptor activation.

Conclusion

The discovery and development of macrocyclic lactone musks represent a triumph of chemical synthesis and a deep dive into the molecular basis of scent. From Ružička's defiance of chemical convention to the ongoing exploration of olfactory receptor signaling, this field continues to be a rich area of scientific inquiry. The methodologies and data presented in this guide provide a foundation for researchers and professionals to further explore the synthesis of novel macrocyclic compounds, investigate the nuances of odor perception, and develop new applications for these remarkable molecules in fragrance, flavor, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. A protocol for heterologous expression and functional assay for mouse pheromone receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ambrettolide (28645-51-4) - Premium Ambrette Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. ScenTree - Exaltolide® (CAS N° 106-02-5) [scentree.co]

- 5. ScenTree - Exaltolide® (CAS N° 106-02-5) [scentree.co]

- 6. Exaltolide (106-02-5) - Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 7. ScenTree - Muscone® (CAS N° 541-91-3) [scentree.co]

- 8. ScenTree - Muscone® (CAS N° 541-91-3) [scentree.co]

- 9. medium.com [medium.com]

- 10. benchchem.com [benchchem.com]

- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]

A Technical Guide to the Natural Sources of Macrocyclic Lactones

For Researchers, Scientists, and Drug Development Professionals

Macrocyclic lactones are a diverse class of naturally occurring compounds characterized by a large lactone ring. They are of significant interest to the scientific community due to their wide range of biological activities, including antimicrobial, antiparasitic, immunosuppressive, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of these valuable molecules, with a focus on their isolation, quantification, and biosynthesis.

Microbial Sources of Macrocyclic Lactones

Microorganisms, particularly bacteria and fungi, are prolific producers of a vast array of bioactive secondary metabolites, including numerous macrocyclic lactones. These compounds often possess potent pharmacological activities and have been developed into essential medicines.

Bacteria

The genus Streptomyces, a group of soil-dwelling actinobacteria, is arguably the most important source of commercially significant macrocyclic lactones.[1] These bacteria are responsible for producing iconic antiparasitic agents like avermectins and immunosuppressants such as rapamycin (B549165).

One of the most well-known groups of macrocyclic lactones from Streptomyces are the avermectins , produced by Streptomyces avermitilis.[1] Avermectins are a class of 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties.[1] Another important class is the milbemycins , which are structurally similar to avermectins and are produced by species like Streptomyces hygroscopicus and Streptomyces bingchenggensis.

Rapamycin (also known as sirolimus), a 31-membered macrocyclic lactone with potent immunosuppressive and anticancer activities, is produced by Streptomyces hygroscopicus. Phoslactomycin, another bioactive macrocyclic lactone, is isolated from Streptomyces species.[2]

Table 1: Quantitative Yields of Macrocyclic Lactones from Streptomyces Species

| Macrocyclic Lactone | Producing Organism | Fermentation Type | Yield | Reference |

| Avermectin (B7782182) B1b | Streptomyces avermitilis 41445 | Submerged Fermentation | 17 mg/L (wild type) | [3] |

| Avermectin B1b | Streptomyces avermitilis 41445 (mutant) | Submerged Fermentation | up to 254.14 mg/L | [3] |

| Avermectin | Streptomyces avermitilis NRRL 8165 | Solid State Fermentation | up to 5.8 mg/g dry substrate | [4] |

This protocol describes a general method for the extraction and analysis of avermectins.

1. Fermentation:

-

Culture Streptomyces avermitilis in a suitable production medium (e.g., SM2 medium) under optimized conditions (e.g., 31°C, pH 7.0, 10 days).[5]

2. Extraction:

-

Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extract the mycelium with an organic solvent such as methanol (B129727) or acetone.

-

The filtrate can also be extracted with a water-immiscible solvent like ethyl acetate (B1210297).[6]

3. Purification:

-

Concentrate the crude extract under reduced pressure.

-

The concentrated extract can be further purified using chromatographic techniques. A common method involves solid-phase extraction (SPE) with a C18 cartridge followed by high-performance liquid chromatography (HPLC).

4. Quantification:

-

Analyze and quantify the avermectin components using reverse-phase HPLC with UV detection at 246 nm.[3] The mobile phase can be a mixture of methanol and acetonitrile.[3]

Fungi

Fungi, including endophytic fungi that live within plant tissues, are another rich source of macrocyclic lactones with diverse biological activities.[7]

Species of the genus Penicillium are known to produce various macrolides. For instance, a coculture of Penicillium fuscum and P. camembertii/clavigerum was found to yield novel 16-membered ring macrolides called berkeleylactones.[8][9] Endophytic fungi are also a promising source, with numerous novel macrolides and macrolactones being isolated from them, exhibiting cytotoxic, antibacterial, and antifungal activities.[7][10]

1. Fungal Culture:

-

Grow the fungal strain (e.g., Penicillium sp.) in a suitable liquid medium (e.g., Potato Dextrose Broth) or on solid agar (B569324) plates.

2. Extraction:

-

If grown in liquid culture, separate the mycelium from the broth by filtration.

-

Extract the mycelium and the broth separately with a solvent such as ethyl acetate or methanol.

-

If grown on solid media, the entire culture (mycelium and agar) can be macerated and extracted with an appropriate solvent.

3. Purification:

-

The crude extract is concentrated and then subjected to chromatographic separation.

-

Techniques like Thin Layer Chromatography (TLC) can be used for initial separation and visualization of compounds.[11]

-

Column chromatography using silica (B1680970) gel is a common method for purification.[12] The choice of solvent system (e.g., hexane/ethyl acetate) depends on the polarity of the target macrolide.[12]

-

Further purification can be achieved using HPLC.

Marine Sources of Macrocyclic Lactones

The marine environment is a vast and largely untapped resource for novel bioactive compounds.[13] Marine organisms, including sponges and cyanobacteria, produce a variety of structurally unique macrocyclic lactones.

Marine Sponges

Marine sponges are sessile filter-feeders that often host symbiotic microorganisms, which are believed to be the true producers of many of the bioactive compounds isolated from sponges.[14] A variety of macrolides have been isolated from marine sponges and their associated microbes.[13]

Marine Cyanobacteria

Marine cyanobacteria are another promising source of cytotoxic macrocyclic lactones. For example, lagunamide D, a cytotoxic macrocyclic depsipeptide, was discovered from a collection of marine cyanobacteria.[15]

This protocol is based on the isolation of lagunamide D.[15]

1. Sample Collection and Extraction:

-

Collect and freeze-dry the cyanobacterial biomass.

-

Extract the dried biomass with a mixture of ethyl acetate and methanol (1:1).

-

Partition the resulting extract between ethyl acetate and water.

2. Fractionation and Purification:

-

Subject the cytotoxic ethyl acetate fraction to silica gel column chromatography for initial fractionation.

-

Further purify the active fractions using solid-phase extraction (SPE) with a C18 column.[16]

-

Isolate the pure compound using preparative HPLC.

3. Structure Elucidation:

-

Determine the structure of the isolated compound using spectroscopic techniques such as 1D/2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[15]

Plant Sources of Macrocyclic Lactones

While microbial and marine sources are more renowned for their diversity of macrocyclic lactones, certain plant families are also known to produce these compounds, particularly sesquiterpene lactones.

Asteraceae Family

The Asteraceae (Compositae) family is a well-known source of sesquiterpene lactones, a class of C15 terpenoids with a lactone ring.[17] While not macrocyclic in the same sense as the large rings of microbial origin, they are an important class of naturally occurring lactones with significant biological activities.[17] Plants like chicory (Cichorium intybus) are a source of these compounds.[18]

This protocol is a three-step process for isolating large quantities of sesquiterpene lactones.[18]

1. Extraction:

-

Prepare a powder of the chicory roots.

-

Perform a water maceration of the root powder.

-

Conduct a liquid-liquid extraction of the supernatant with ethyl acetate.

2. Purification:

-

Concentrate the ethyl acetate phase.

-

Purify the crude extract using flash column chromatography to isolate the pure sesquiterpene lactones.

3. Quantification:

-

The yield of the isolated compounds can be determined gravimetrically. For example, from dry matter, yields of 0.86 ± 0.10 mg/g for 11β,13-dihydrolactucin and 0.23 ± 0.04 mg/g for lactucin (B167388) have been reported.[18]

Biosynthesis of Macrocyclic Lactones

The biosynthesis of many macrocyclic lactones, particularly those of microbial origin, occurs through the polyketide synthase (PKS) pathway. This pathway is analogous to fatty acid synthesis and involves the sequential condensation of small carboxylic acid units.

Polyketide Synthase (PKS) Pathways

Type I PKSs are large, modular enzymes that are responsible for the synthesis of complex polyketides like macrolides.[19] Each module of the PKS is responsible for one cycle of chain elongation and can contain various domains that determine the structure of the final product.

The biosynthesis of avermectins, for instance, involves a PKS system that utilizes branched-chain fatty acyl-CoAs as starter units and malonyl-CoA and methylmalonyl-CoA as extender units.

Signaling Pathways Modulated by Macrocyclic Lactones

The diverse biological activities of macrocyclic lactones stem from their ability to interact with specific molecular targets and modulate key signaling pathways.

Avermectins and Glutamate-Gated Chloride Channels

Avermectins exert their potent anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[5][20] These channels are ligand-gated ion channels that are crucial for neurotransmission in many invertebrates.[5] Avermectins bind to GluCls and potentiate the effect of glutamate, leading to an influx of chloride ions.[5] This hyperpolarizes the nerve or muscle cell, causing paralysis and death of the organism.[5]

Rapamycin and the mTOR Signaling Pathway

Rapamycin's immunosuppressive and anticancer activities are mediated through its inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[19][21] Rapamycin first forms a complex with the immunophilin FKBP12, and this complex then binds to and inhibits the mTORC1 complex.[19] Inhibition of mTORC1 leads to the dephosphorylation of its downstream effectors, such as S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis and cell growth.[22]

References

- 1. researchgate.net [researchgate.net]

- 2. Phoslactomycin B - Wikipedia [en.wikipedia.org]

- 3. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 4. mdpi.com [mdpi.com]

- 5. AOP-Wiki [aopwiki.org]

- 6. DE69530616T2 - MACROCYCLIC LACTON COMPOUNDS AND METHOD FOR THE PRODUCTION THEREOF - Google Patents [patents.google.com]

- 7. MACROLACTONES AND MACROLIDES FROM PLANT ENDOPHYTIC FUNGI, CHEMICAL SCAFFOLDS, BIOLOGICAL ACTIVITIES AND SPECTROSCOPY: A COMPREHENSIVE REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unlocking marine treasures: isolation and mining strategies of natural products from sponge-associated bacteria - Natural Product Reports (RSC Publishing) DOI:10.1039/D5NP00013K [pubs.rsc.org]

- 15. Isolation, Structure Elucidation and Biological Evaluation of Lagunamide D: A New Cytotoxic Macrocyclic Depsipeptide from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 17. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Three-Step Process to Isolate Large Quantities of Bioactive Sesquiterpene Lactones from Cichorium intybus L. Roots and Semisynthesis of Chicory STLs Standards | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early Synthetic Methods of Habanolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Habanolide®, with the chemical name (12E)-Oxacyclohexadec-12-en-2-one, is a synthetic macrocyclic musk that has become a cornerstone in the modern fragrance industry. Valued for its elegant, warm, and slightly woody-metallic musk tonality, it combines the tenacity of aromatic musks with the sophistication of macrocycles. The development of its synthesis was a significant advancement in fragrance chemistry, providing a scalable and more sustainable alternative to naturally derived musks. This technical guide provides a detailed overview of the core early synthetic methodologies for Habanolide, focusing on the foundational industrial processes, experimental protocols, and reaction pathways.

Core Early Synthetic Method: The Firmenich Approach

The foundational chemistry that enabled the industrial production of Habanolide was pioneered by J. Becker and G. Ohloff at Firmenich in 1971.[1] This innovative approach starts from the readily available cyclododecanone (B146445) and involves a three-step sequence: radical-initiated alkylation, acid-catalyzed cyclization, and finally, a fragmentation reaction to form the 15-membered macrocyclic lactone. This method proved to be an efficient pathway for constructing the large ring structure central to Habanolide.

The overall synthetic pathway is depicted below:

Caption: The Firmenich three-step synthesis of Habanolide from cyclododecanone.

Step 1: Radical Addition of Allyl Alcohol to Cyclododecanone

The first key transformation is the α-alkylation of cyclododecanone with allyl alcohol. This reaction proceeds via a radical mechanism, typically initiated by the thermal decomposition of a peroxide initiator like di-tert-butyl peroxide (DTBP) at elevated temperatures. The initiator generates a radical that abstracts an α-hydrogen from the cyclododecanone, creating a carbon-centered radical. This nucleophilic radical then adds to the double bond of allyl alcohol to form the key intermediate, 2-(3-hydroxypropyl)cyclododecanone.

Step 2: Acid-Catalyzed Intramolecular Cyclization

The intermediate alcohol-ketone, 2-(3-hydroxypropyl)cyclododecanone, undergoes an acid-catalyzed intramolecular cyclization. This reaction forms a stable bicyclic enol ether, 13-Oxabicyclo[10.4.0]hexadec-1(12)-ene. This step is an efficient ring-forming reaction, driven by the formation of the thermodynamically stable enol ether system.

Step 3: Oxidative Fragmentation to Habanolide

The final and most innovative step is the fragmentation of the bicyclic enol ether to the desired macrocyclic lactone. This is achieved by first treating the enol ether with hydrogen peroxide in an acidic medium (like propionic acid with a sulfuric acid catalyst) to form a hydroperoxide intermediate at the allylic position of the enol ether. This intermediate is then catalytically fragmented, typically using a copper(II) salt such as copper(II) acetate (B1210297), to yield Habanolide as a mixture of (E) and (Z) isomers, with the (E) isomer being predominant.

Quantitative Data Summary

While specific yields for the earliest industrial synthesis of Habanolide are not widely published, data from analogous and related reactions provide insight into the efficiency of each step.

| Step | Reaction | Starting Material(s) | Product(s) | Reagents/Conditions | Yield/Selectivity | Reference |

| 1. Radical Addition | α-Alkylation of Ketone | Cyclododecanone, Allyl Acetate | 2-[3-(acetyloxy)propyl] cyclododecanone | CuO initiator, 4:1 molar ratio, semibatch | 79% selectivity at 22% conversion | [2] |

| 2. Cyclization | Intramolecular Enol Ether Formation | β-(2-oxocyclododecyl)propionic acid | 13-oxabicyclo(10.4.0)hexadec-1(12)-en-14-one | Amberlyst 15, Acetic Anhydride (B1165640), Acetic Acid | 99% Yield | [3] |

| 3. Fragmentation | Oxidative Cleavage of Bicyclic Enol Ether | 14-dimethyl-13-oxabicyclo[10.4.0]-hexadec-[1(12)]-ene | 15-Dimethylpentadecenolide | 1. H₂O₂, H₂SO₄, Propionic Acid; 2. Cu(OAc)₂, PEG | Not specified, but product successfully isolated | |

| Alternative Method | Baeyer-Villiger Oxidation | Cyclododecanone | Oxacyclotridecan-2-one (12-membered lactone) | Permaleic acid, CH₂Cl₂, RT, 5 days | 75% Yield |

Experimental Protocols

The following protocols are based on detailed procedures for analogous reactions and represent the core methodologies for the early synthesis of Habanolide.

Protocol 1: Radical Addition (Representative)

-

Reaction: α-Alkylation of Cyclododecanone with Allyl Acetate (as a proxy for Allyl Alcohol).

-

Apparatus: A multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

-

Procedure:

-

Charge the flask with cyclododecanone (4.0 molar equivalents) and a catalytic amount of copper(I) oxide.

-

Heat the mixture to the desired reaction temperature (e.g., 140-160 °C) under an inert atmosphere.

-

Slowly add allyl acetate (1.0 molar equivalent), potentially with a radical initiator like di-tert-butyl peroxide, over several hours using the dropping funnel (semibatch procedure).

-

Maintain the reaction at temperature for the specified time, monitoring the conversion of cyclododecanone by gas chromatography (GC).

-

After completion, cool the reaction mixture and purify by vacuum distillation to isolate the product, 2-[3-(acetyloxy)propyl]cyclododecanone.[2]

-

Protocol 2: Acid-Catalyzed Cyclization (Representative)

-

Reaction: Formation of a Bicyclic Enol Ether Lactone.

-

Apparatus: A packed column reactor or a standard round-bottom flask with a reflux condenser.

-

Procedure:

-

Prepare a solution of the starting material, β-(2-oxocyclododecyl)propionic acid (1 part by weight), acetic anhydride (1 part by weight), and glacial acetic acid (10 parts by weight).

-

If using a column, pack it with an acidic resin catalyst such as Amberlyst 15.

-

Pass the solution through the heated column at a controlled flow rate to achieve a residence time of approximately 5 hours.

-

Alternatively, reflux the solution with a catalytic amount of a strong acid like p-toluenesulfonic acid, removing water as it forms using a Dean-Stark apparatus.

-

Monitor the reaction by GC until the starting material is consumed.

-

Remove the solvent and catalyst (by filtration if solid) and purify the resulting bicyclic enol ether lactone by distillation or chromatography.[3]

-

Protocol 3: Oxidative Fragmentation (Representative)

-

Reaction: Formation of a Macrocyclic Lactone from a Bicyclic Enol Ether.

-

Apparatus: A three-neck flask equipped with a stirrer, thermometer, and dropping funnel, followed by a distillation apparatus.

-

Procedure:

-

Hydroperoxide Formation:

-

Charge a flask with the bicyclic enol ether (e.g., 14-dimethyl-13-oxabicyclo[10.4.0]-hexadec-[1(12)]-ene, 50g), propionic acid (115g), and a catalytic amount of concentrated sulfuric acid (0.6g).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 50% hydrogen peroxide solution (17.8g) dropwise over 45 minutes, maintaining the temperature between 0-5 °C.

-

Stir the mixture for an additional 2 hours at 0-5 °C.

-

Neutralize the sulfuric acid by adding a 10% NaOH solution.

-

-

Fragmentation:

-

In a separate distillation apparatus, charge polyethylene (B3416737) glycol 400 (100g) and a catalytic amount of copper(II) acetate (0.3g).

-

Heat this mixture to an elevated temperature (e.g., 240 °C).

-

Slowly add the hydroperoxide mixture from the previous step to the hot catalyst mixture under vacuum.

-

The macrocyclic lactone product will form and distill out of the reaction mixture.

-

Collect the distillate and purify further if necessary, for instance by fractional distillation.

-

-

Alternative Early Method: Baeyer-Villiger Oxidation

Another classical and important method for the synthesis of macrocyclic lactones from large-ring ketones is the Baeyer-Villiger oxidation. While the Firmenich fragmentation route is specific to Habanolide's unsaturated structure, the Baeyer-Villiger oxidation of cyclododecanone derivatives represents a key early strategy for accessing related saturated macrocyclic musks like 15-pentadecanolide (Exaltolide®).

The reaction involves the oxidation of a cyclic ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA) or permaleic acid, to insert an oxygen atom adjacent to the carbonyl group, thus expanding the ring to form a lactone.

Caption: Generalized workflow for the Baeyer-Villiger oxidation of a cyclic ketone.

Conclusion

The early synthetic routes to Habanolide, particularly the industrial process developed from cyclododecanone, represent a landmark in the chemistry of macrocyclic compounds. The clever three-step sequence of radical addition, intramolecular cyclization, and oxidative fragmentation provided an elegant and effective solution to the challenge of constructing large, odoriferous ring systems. While newer methods and "green chemistry" approaches continue to be developed, this foundational synthesis remains a testament to the ingenuity of industrial chemists and a core topic in the study of fragrance synthesis. The detailed understanding of these pathways, reaction mechanisms, and experimental conditions is essential for researchers in the field of fragrance chemistry and synthetic organic chemistry.

References

Spectroscopic Analysis of Oxacyclohexadecen-2-one Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis and characterization of Oxacyclohexadecen-2-one isomers. These macrocyclic lactones are significant components in the fragrance industry, and their precise identification is crucial for quality control and research. This document details the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for the differentiation of these isomers, along with detailed experimental protocols and data analysis workflows.

Introduction to this compound Isomers

This compound is a 16-membered macrocyclic lactone with a molecular formula of C₁₅H₂₆O₂.[1][2] Isomerism in this compound primarily arises from the position and stereochemistry (E/Z or cis/trans) of a carbon-carbon double bond within the macrocycle. Commercially important synthetic musks, such as Habanolide® and Globalide®, are composed of one or more of these isomers.[3] The most common isomers are those with the double bond at the 12- or 13-position. Accurate spectroscopic analysis is essential to distinguish between these closely related structures, as their olfactory properties and potential biological activities can vary.

The primary isomers of focus in this guide are:

-

(12E)-Oxacyclohexadec-12-en-2-one (A major component of Habanolide®)

-

(12Z)-Oxacyclohexadec-12-en-2-one

-

(13E)-Oxacyclohexadec-13-en-2-one

-

(13Z)-Oxacyclohexadec-13-en-2-one

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbons (¹³C NMR).

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for this compound Isomers

| Functional Group | (12E)-Isomer | (12Z)-Isomer |

| Olefinic protons (-CH=CH-) | 5.2 - 5.4 | 5.3 - 5.5 |

| Methylene alpha to ester oxygen (-O-CH₂-) | 4.0 - 4.2 | 4.0 - 4.2 |

| Methylene alpha to carbonyl (-CH₂-C=O) | 2.2 - 2.4 | 2.2 - 2.4 |

| Methylene alpha to double bond (=C-CH₂-) | 1.9 - 2.1 | 2.4 - 2.6 |

| Other aliphatic methylenes (-(CH₂)ₙ-) | 1.2 - 1.7 | 1.2 - 1.7 |

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound Isomers

| Functional Group | (12E)-Isomer | (12Z)-Isomer |

| Carbonyl carbon (-C=O) | 173 - 175 | 173 - 175 |

| Olefinic carbons (-CH=CH-) | 128 - 132 | 127 - 131 |

| Methylene alpha to ester oxygen (-O-CH₂-) | 63 - 65 | 63 - 65 |

| Methylene alpha to carbonyl (-CH₂-C=O) | 34 - 36 | 34 - 36 |

| Methylene alpha to double bond (=C-CH₂-) | 32 - 34 | 26 - 28 |

| Other aliphatic methylenes (-(CH₂)ₙ-) | 24 - 30 | 24 - 30 |

Note: These are predicted values and may vary slightly from experimental data.

Experimental Protocol for NMR Analysis

-

Sample Preparation :

-

Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy :

-

Instrument : 400 MHz (or higher) NMR Spectrometer.

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : 0-12 ppm.

-

Number of Scans : 16.

-

Relaxation Delay : 2 seconds.

-

-

¹³C NMR Spectroscopy :

-

Instrument : 100 MHz (or higher) NMR Spectrometer.

-

Pulse Sequence : Proton-decoupled pulse sequence.

-

Spectral Width : 0-200 ppm.

-

Number of Scans : 1024 or more, depending on sample concentration.

-

Relaxation Delay : 5 seconds.

-

-

Data Processing :

-

Apply Fourier transformation to the raw data.

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale to the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound isomers, key absorptions will be due to the ester carbonyl group, the carbon-carbon double bond, and C-H bonds.

Table 3: Expected Characteristic IR Absorption Bands (cm⁻¹) for this compound Isomers

| Functional Group | Expected Absorption Range | Description |

| C-H stretch (sp³) | 2850 - 2960 | Aliphatic C-H bonds |

| C=O stretch (ester) | 1730 - 1745 | Carbonyl of the lactone |

| C=C stretch | 1640 - 1680 | Alkene double bond |

| C-O stretch (ester) | 1150 - 1250 | Ester C-O bond |

| C-H bend (alkene) | 960 - 980 (E-isomer) / 675 - 730 (Z-isomer) | Out-of-plane bending, diagnostic for stereochemistry |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile fragrance compounds like this compound isomers. It provides separation of the isomers and their mass-to-charge ratio, allowing for determination of molecular weight and fragmentation patterns.

Table 4: Expected Key Mass Spectral Fragments (m/z) for this compound Isomers

| Fragment | Description |

| 238 | Molecular ion [M]⁺ |

| Varies | Fragments resulting from McLafferty rearrangement |

| Varies | Fragments from the loss of alkyl chains |

| 99, 81, 67, 55 | Common fragments from the cleavage of the macrocyclic ring |

Experimental Protocol for GC-MS Analysis

-

Sample Preparation :

-

Prepare a dilute solution (e.g., 100 µg/mL) of the this compound isomer mixture in a volatile solvent such as hexane (B92381) or dichloromethane.

-

-

Gas Chromatography (GC) :

-

GC System : Agilent 7890B or equivalent.

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature : 250°C.

-

Oven Temperature Program :

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 280°C.

-

Hold at 280°C for 10 minutes.

-

-

-

Mass Spectrometry (MS) :

-

MS System : Agilent 5977B or equivalent single quadrupole or triple quadrupole mass spectrometer.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Scan Range : m/z 40-400.

-

Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound isomers and the logical relationship between the different isomeric forms.

Caption: General workflow for the spectroscopic analysis of this compound isomers.

References

- 1. This compound, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 4. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

Structural Elucidation of (E)- and (Z)-Oxacyclohexadecen-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the geometric isomers, (E)- and (Z)-Oxacyclohexadecen-2-one. These macrocyclic lactones are significant components in the fragrance industry and serve as important subjects for stereoisomeric analysis. This document details the spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, that are pivotal for their identification and differentiation. While complete, publicly available, assigned experimental datasets for both isomers are limited, this guide consolidates available data, presents predicted spectroscopic values, and provides detailed experimental protocols to aid researchers in their analytical endeavors.

Introduction

Oxacyclohexadecen-2-one is a 16-membered macrocyclic lactone with a single carbon-carbon double bond within the ring. The geometry of this double bond gives rise to two stereoisomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The most commonly cited examples are (12E)-Oxacyclohexadec-12-en-2-one, widely known by its commercial name Habanolide®, and its (12Z) counterpart. These isomers, while possessing the same molecular formula and mass, exhibit distinct physicochemical properties, most notably their olfactory characteristics. The (E)-isomer is recognized for its potent and elegant musk scent, whereas the (Z)-isomer has a musk-like odor that is generally considered less intense[1]. A thorough structural elucidation is paramount for quality control in the fragrance industry and for detailed study in chemical research. Commercially, these compounds can be found as mixtures of isomers, including positional isomers like oxacyclohexadec-13-en-2-one[2][3][4].

Spectroscopic Analysis

The differentiation between the (E) and (Z) isomers of this compound relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers due to the sensitivity of chemical shifts and coupling constants to the geometric arrangement of atoms around the double bond. While a complete, assigned experimental dataset for the commercially important (E)-isomer is not publicly available, the following sections provide expected chemical shift ranges and a generalized protocol for acquiring NMR data[1].

2.1.1. Predicted ¹H and ¹³C NMR Data

The key differentiating signals in the NMR spectra of the (E) and (Z) isomers are expected for the protons and carbons of the olefinic bond and the adjacent allylic positions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for (E)- and (Z)-Oxacyclohexadec-12-en-2-one in CDCl₃ [1]

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Differentiating Features |

| C=O (C-2) | - | ~170-175 | The carbonyl carbon chemical shift is not expected to differ significantly between isomers. |

| CH₂-O (C-16) | ~4.1 - 4.3 | ~63 - 65 | Protons alpha to the ester oxygen will exhibit a characteristic downfield shift. |

| CH=CH (C-12, C-13) | ~5.2 - 5.6 | ~120 - 140 | The olefinic protons in the (E)-isomer are expected to have a larger coupling constant (³J ≈ 15 Hz) compared to the (Z)-isomer (³J ≈ 10 Hz). The chemical shifts of the allylic protons and carbons will also be distinct. |

| Allylic CH₂ | ~2.0 - 2.3 | ~25 - 35 | The chemical shifts of the protons and carbons adjacent to the double bond are sensitive to the stereochemistry. |

| Other CH₂ | ~1.2 - 1.8 | ~20 - 30 | The aliphatic chain protons and carbons will appear in the upfield region of the spectrum. |

2.1.2. Experimental Protocols for NMR Spectroscopy

A suite of 1D and 2D NMR experiments is necessary for the complete structural assignment.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Add tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the ¹H and ¹³C chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry NMR tube.

-

-

1D NMR Spectroscopy (¹H and ¹³C):

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 12-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration[1].

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

-

-

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings and trace the connectivity of the carbon chain.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the isomers.

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₅H₂₆O₂ | [1][5][6] |

| Molecular Weight | 238.37 g/mol | [1][5][6] |

| Exact Mass | 238.19328 g/mol | [6] |

2.2.1. Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of these volatile compounds.

-

GC System:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or an equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 10 min[1].

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400[1].

-

The (E) and (Z) isomers are expected to show identical mass spectra due to their isomeric nature. The fragmentation patterns would be characteristic of macrocyclic lactones.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C=O (Ester) | 1730-1750 | Strong stretch |

| C=C (Olefin) | 1640-1680 | Medium stretch |

| C-O (Ester) | 1000-1300 | Strong stretch |

| =C-H (Olefinic) | 3010-3040 (stretch), 675-1000 (bend) | Medium stretch, Strong bend |

| C-H (Aliphatic) | 2850-2960 | Strong stretch |

The primary difference in the IR spectra of the (E) and (Z) isomers would be in the out-of-plane bending region for the olefinic C-H bonds. The (E)-isomer typically shows a strong absorption band around 960-980 cm⁻¹, while the (Z)-isomer shows a band around 675-730 cm⁻¹.

Synthesis and Separation

Synthetic Methodologies

Two common synthetic routes for macrocyclic lactones like this compound are Ring-Closing Metathesis (RCM) and Baeyer-Villiger oxidation[1].

-

Ring-Closing Metathesis (RCM): This method involves the synthesis of a linear diene precursor with an ester functionality. The positions of the terminal double bonds are chosen to yield the desired 16-membered ring upon cyclization using a ruthenium-based catalyst (e.g., Grubbs' catalyst). The stereochemistry of the resulting double bond can often be controlled by the choice of catalyst and reaction conditions.

-

Baeyer-Villiger Oxidation: This route involves the oxidation of a cyclic ketone precursor. The regioselectivity of the oxygen insertion can be a challenge and may lead to a mixture of lactone isomers.

Separation of (E) and (Z) Isomers

High-Performance Liquid Chromatography (HPLC) is an effective method for the separation of the (E) and (Z) isomers.

3.2.1. Experimental Protocol for HPLC Separation [1]

-

Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase A: Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 60% B to 80% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV at 210 nm.

Other methods for separating E/Z isomers include silica (B1680970) gel chromatography, sometimes impregnated with silver nitrate, which can differentiate the isomers based on the differential interaction of the pi-electrons of the double bond with the silver ions[7].

Visualizations

Experimental Workflow for Structural Elucidation

The logical flow of experiments for the structural elucidation of the isomers is depicted below.

Caption: A flowchart illustrating the key stages in the synthesis, separation, and structural elucidation of (E) and (Z)-Oxacyclohexadecen-2-one.

Key NMR Correlations for Isomer Differentiation

The following diagram highlights the crucial NMR correlations used to distinguish between the (E) and (Z) isomers.

Caption: Diagram showing the diagnostic NMR correlations (coupling constants and NOE) used to differentiate between the (E) and (Z) isomers.

Conclusion

References

- 1. Oxacyclohexadec-12-en-2-one, (12E)- | 111879-80-2 | Benchchem [benchchem.com]

- 2. chemwhat.com [chemwhat.com]

- 3. A mixture of: (E)-oxacyclohexadec-12-en-2-one; (E)-oxacyclohexadec-13-en-2-one; a) (Z)-oxacyclohexadec-(12)-en-2-one and b) (Z)-oxacyclohexadec-(13)-en-2-one - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, (12Z)- | C15H26O2 | CID 11608392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, (12E)- | C15H26O2 | CID 9856149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oxacyclohexadecen-2-one (CAS Number: 34902-57-3)

For Researchers, Scientists, and Product Development Professionals

Foreword: Initial investigations into CAS Number 34902-57-3 may present conflicting information, with some sources erroneously linking this identifier to the synthetic opioid U-47700. This guide definitively clarifies that CAS number 34902-57-3 is correctly assigned to Oxacyclohexadecen-2-one , a significant macrocyclic musk used in the fragrance industry. This document provides a comprehensive technical overview of its chemical properties, safety data, and applications.

Chemical Identification and Core Properties

This compound is a synthetic macrocyclic musk, a 15-membered unsaturated ketone lactone.[1][] It is valued in the fragrance industry for its persistent, warm, and powdery musk scent with metallic undertones.[1][] Commercially, it is available under trade names such as Globalide® and Habanolide®.[1][3]

Chemical Structure and Synonyms

-

IUPAC Name: Oxacyclohexadec-12-en-2-one (mixture of isomers)[1]

-

Synonyms: Globalide®, Habanolide®, (12E)-oxacyclohexadec-12-en-2-one, 15-pentadec-11-enolide, 15-pentadec-12-enolide, Musk Habanolide[1]

-

Molecular Formula: C₁₅H₂₆O₂[4]

-

Molecular Weight: 238.37 g/mol [4]

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1] |

| Boiling Point | 333 °C - 366 °C | [5][6] |

| Melting Point | -46 °C | [5] |

| Flash Point | > 100 °C (> 212 °F) | [5][7] |

| Density | 0.960 - 0.969 g/cm³ at 20°C | [5] |

| Refractive Index | 1.478 - 1.484 at 20°C | [5] |

| Water Solubility | 0.1484 mg/L (estimated) | [8] |

| Log P (kow) | 4.88 (estimated) | [6][8] |

Safety and Toxicological Data

This compound has undergone safety assessments for its use as a fragrance ingredient. The following table summarizes key toxicological endpoints.

| Endpoint | Result | Source(s) |

| Genotoxicity | Not genotoxic | [8] |

| Repeated Dose Toxicity (NOAEL) | 1000 mg/kg/day | [8] |

| Reproductive Toxicity (NOAEL) | 1000 mg/kg/day | [8] |

| Skin Sensitization (NESIL) | 7500 μg/cm² | [8] |

| Phototoxicity/Photoallergenicity | Not expected to be phototoxic/photoallergenic | [8] |

Environmental Safety

Environmental risk assessments have been conducted for this compound.

| Endpoint | Result | Source(s) |

| Biodegradability | Readily biodegradable (97%) | [6] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [9] |

| PBT Assessment | Not considered Persistent, Bioaccumulative, and Toxic (PBT) | [8] |

Experimental Protocols

Skin Sensitization: Human Repeat Insult Patch Test (HRIPT)

A Human Repeat Insult Patch Test (HRIPT) is a standard method to assess the skin sensitization potential of a substance.

Objective: To determine if a test substance induces contact sensitization in human subjects.

Methodology:

-

Induction Phase: A patch containing the test material (e.g., this compound at a specific concentration in a suitable vehicle) is applied to the skin of volunteers for a 24-hour period. This is repeated nine times over a three-week period at the same site.

-

Rest Phase: A 10 to 14-day rest period follows the induction phase, allowing for the development of any potential sensitization.

-

Challenge Phase: A challenge patch with the test material is applied to a new skin site for 24 hours.

-

Evaluation: The challenge site is graded for any signs of an allergic reaction (erythema, edema) at 48 and 72 hours after patch application.

Data Interpretation: The absence of reactions at the challenge site indicates a lack of sensitization under the test conditions. The No Expected Sensitization Induction Level (NESIL) is derived from such studies.[8]

Logical and Workflow Diagrams

Fragrance Ingredient Safety Assessment Workflow

The following diagram illustrates the typical workflow for assessing the safety of a fragrance ingredient like this compound.

Environmental Risk Assessment Logic

This diagram outlines the logical steps in an environmental risk assessment for a chemical substance.

References

- 1. Globalide® / Habanolide (34902-57-3) — Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. directpcw.com [directpcw.com]

- 5. symrise.com [symrise.com]

- 6. musk decenone, 34902-57-3 [thegoodscentscompany.com]

- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 8. Oxacyclohexadecenone | C15H26O2 | CID 12410118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. d.otto.de [d.otto.de]

biological origin of musk fragrance compounds

An In-depth Technical Guide on the Biological Origin of Musk Fragrance Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological origins of musk fragrance compounds, focusing on their biosynthesis, molecular targets, and the signaling pathways they activate. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to support further investigation in this field.

Introduction to Musk Fragrance Compounds

Musk is a class of aromatic substances originally obtained from a glandular secretion of the male musk deer.[1] For centuries, natural musk has been a prized ingredient in perfumery and traditional medicine.[2] Due to the endangered status of the musk deer, the use of natural musk is now highly restricted, leading to the development of a wide range of synthetic musk compounds.[1] These synthetic musks are broadly classified into four main categories: nitro musks, polycyclic musks, macrocyclic musks, and alicyclic musks.[3][4] This guide will focus on the biological origins and perception of macrocyclic musks, which are structurally related to the primary odorant in natural musk, muscone (B1676871).

Biosynthesis of Natural Macrocyclic Musks

The characteristic scent of natural musk is primarily attributed to macrocyclic ketones, with muscone being the principal component.[5] The biosynthesis of these compounds is a complex enzymatic process that begins with common fatty acid precursors.

The proposed biosynthetic pathway for muscone in the musk deer involves several key steps:

-

Fatty Acid Synthesis: The process starts with the basic building block of fatty acid synthesis, acetyl-CoA. Acetyl-CoA carboxylase (ACC) catalyzes the conversion of acetyl-CoA to malonyl-CoA. Fatty acid synthase (FASN) then facilitates the elongation of the fatty acid chain through the iterative addition of malonyl-CoA units.[5] A crucial step for muscone synthesis is the incorporation of a methyl group, resulting in the formation of 14-methylpentadecanoic acid.[5]

-

Hydroxylation: The methylated fatty acid then undergoes ω-hydroxylation, a reaction catalyzed by cytochrome P450 monooxygenases (CYP). This introduces a hydroxyl group at the terminal (ω) carbon of the fatty acid.[5]

-

Cyclization: The final step is the intramolecular cyclization of the ω-hydroxy fatty acid to form the 15-membered macrocyclic ring of muscone. This reaction is catalyzed by a lactonizing lipase.[5]

A similar enzymatic cascade has been explored for the biosynthesis of other musky macrolactones, such as exaltolide, from fatty acid precursors using a combination of cytochrome P450 hydroxylase and lipase.[6]

Olfactory Perception of Musk Compounds

The perception of musk odor is initiated by the binding of musk compounds to specific olfactory receptors (ORs) located in the olfactory epithelium.[7] These receptors are G-protein-coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade.[8]

Musk Olfactory Receptors

Several human olfactory receptors have been identified to respond to musk compounds. The most well-characterized is OR5AN1 , which is a high-affinity receptor for macrocyclic ketones like muscone and some nitro musks.[2][9][10] The mouse ortholog, MOR215-1 , also plays a critical role in muscone perception.[11][12]

Other human olfactory receptors involved in musk perception include:

-

OR1A1: Responds primarily to nitromusks.[2]

-

OR5A2: A broadly tuned receptor that is activated by polycyclic musks, linear musks, and most macrocyclic lactones.[13]

-

OR1N2: Appears to be involved in the perception of the natural macrocyclic lactone (E)-ambrettolide.[13]

Olfactory Signaling Pathway

The binding of a musk odorant to its specific olfactory receptor initiates a canonical GPCR signaling cascade:

-

Receptor Activation: The binding of the musk compound induces a conformational change in the olfactory receptor.

-

G-protein Activation: The activated receptor interacts with and activates an olfactory-specific G-protein, Gαolf.[8]

-

Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[8]

-

Ion Channel Opening: The increase in intracellular cAMP leads to the opening of cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca²⁺ and Na⁺ ions.[8]

-

Depolarization and Action Potential: The influx of positive ions depolarizes the olfactory receptor neuron. This depolarization, if it reaches the threshold, generates an action potential that is transmitted to the olfactory bulb in the brain.[14]

Quantitative Data on Musk Compound-Receptor Interactions

The binding affinities and efficacies of various musk compounds with their cognate olfactory receptors have been quantified in several studies. This data is crucial for understanding the structure-activity relationships of these fragrances.

Table 1: Binding Energies of Musk Compounds to Human Olfactory Receptors

The following table summarizes the binding energies of different musk compounds to the human olfactory receptors OR5AN1 and OR1A1, as determined by quantum mechanics/molecular mechanics (QM/MM) hybrid methods. More negative values indicate stronger binding.[2][15]

| Musk Compound | Chemical Class | Olfactory Receptor | Binding Energy (kcal/mol) |

| Musk Ketone | Nitromusk | OR5AN1 | -8.2 |

| Musk Xylene | Nitromusk | OR5AN1 | -1.7 |

| Musk Tibetene | Nitromusk | OR5AN1 | 0 |

| ω-Pentadecalactone | Macrocyclic | OR5AN1 | -5.2 |

| Isomuscone | Macrocyclic | OR5AN1 | 0 |

| Fluorinated Musk (28) | Fluorinated Musk | OR5AN1 | -8.24 |

| Fluorinated Musk ((Z)-37) | Fluorinated Musk | OR5AN1 | 0 |

| Musk Ketone | Nitromusk | OR1A1 | - |

| Musk Xylene | Nitromusk | OR1A1 | - |

| Musk Tibetene | Nitromusk | OR1A1 | - |

Note: Binding energies are reported relative to a reference compound (isomuscone or (Z)-37 for OR5AN1).

Table 2: Efficacy of Musk Compounds on Olfactory Receptors (EC₅₀ Values)

The efficacy of musk compounds is often measured by their half-maximal effective concentration (EC₅₀), which is the concentration of a ligand that induces a response halfway between the baseline and the maximum. Lower EC₅₀ values indicate higher potency.[16]

| Olfactory Receptor | Compound | Compound Class | EC₅₀ (µM) |

| Human OR5AN1 | Muscone | Macrocyclic Ketone | 1.3 |

| Musk Ketone | Nitro Musk | 0.03 | |

| Exaltolide | Macrocyclic Lactone | >100 | |

| Galaxolide | Polycyclic Musk | >100 | |

| Mouse MOR215-1 | Muscone | Macrocyclic Ketone | 0.3 |

| Musk Ketone | Nitro Musk | >100 | |

| Exaltolide | Macrocyclic Lactone | >100 | |

| Galaxolide | Polycyclic Musk | >100 |

Experimental Protocols

The study of musk compounds and their interaction with olfactory receptors involves a range of specialized experimental techniques.

Luciferase Reporter Gene Assay for Olfactory Receptor Activation

This is a common in vitro functional assay to screen for and characterize the activation of olfactory receptors by specific odorants.

Principle: This assay utilizes a heterologous expression system (e.g., HEK293 cells) where the olfactory receptor of interest is co-expressed with a reporter gene, typically luciferase, under the control of a cAMP-responsive element (CRE). Activation of the Gαolf pathway by an odorant leads to an increase in cAMP, which in turn drives the expression of luciferase. The resulting luminescence is proportional to the receptor's activation.

Detailed Methodology: [16]

-

Cell Culture and Transfection:

-

HEK293 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates and grown to an appropriate confluency.

-

Cells are co-transfected with plasmids encoding the olfactory receptor of interest, a receptor-transporting protein (RTP1S) to aid receptor trafficking to the cell membrane, and a luciferase reporter plasmid containing a CRE promoter element. A constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.

-

-

Odorant Stimulation:

-

24 hours post-transfection, the culture medium is replaced with a serum-free medium containing the desired concentration of the musk compound. The compound is typically dissolved in a solvent like dimethyl sulfoxide (B87167) (DMSO).

-

Cells are incubated with the odorant for a defined period (e.g., 4-6 hours) at 37°C.

-

-

Luminescence Measurement:

-

After incubation, the cells are lysed, and the luciferase substrate is added.

-

Luminescence is measured using a luminometer.

-

The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

-

-

Data Analysis:

-

The fold-change in luciferase activity relative to a vehicle control is calculated.

-

For dose-response curves, data is fitted to a sigmoidal curve to determine the EC₅₀ value.

-

Calcium Imaging for Olfactory Receptor Neuron Activation

Calcium imaging is a technique used to visualize the increase in intracellular calcium concentration that occurs upon olfactory receptor neuron (ORN) activation.

Principle: ORNs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-3). When an odorant activates the ORN, the opening of CNG channels leads to an influx of calcium, causing an increase in the fluorescence of the dye. This change in fluorescence is captured using microscopy.[17][18]

Detailed Methodology: [17]

-

Tissue Preparation:

-

Olfactory epithelium is dissected from the model organism (e.g., salamander, mouse).

-

The tissue is treated with enzymes to dissociate the ORNs.

-

-

Dye Loading:

-

The dissociated ORNs are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM) in a physiological buffer.

-

-

Odorant Stimulation and Imaging:

-

The dye-loaded cells are placed on a microscope slide and perfused with a control buffer.

-

The musk compound of interest is applied via a perfusion system.

-

Changes in fluorescence are recorded using a laser scanning confocal microscope. Images are captured before, during, and after odorant application.

-

-

Data Analysis:

-

The change in fluorescence intensity over time is measured for individual cells.

-

The response is typically expressed as the relative change in fluorescence (ΔF/F₀), where F is the fluorescence at a given time and F₀ is the baseline fluorescence.

-

Radioligand Binding Assay for Receptor Affinity

Radioligand binding assays are the gold standard for directly measuring the affinity of a ligand for a receptor.[19][20]